molecular formula C14H24N2O2S B2639818 4-amino-N,N-dibutylbenzenesulfonamide CAS No. 1709-40-6

4-amino-N,N-dibutylbenzenesulfonamide

Cat. No. B2639818
CAS RN: 1709-40-6
M. Wt: 284.42
InChI Key: IFVSXDXSBJHYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N,N-dibutylbenzenesulfonamide is a specialty product for proteomics research . It has a molecular formula of C14H24N2O2S and a molecular weight of 284.42 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a sulfonamide group and an amino group attached to it . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.

Scientific Research Applications

Chemical Synthesis and Drug Design

Sulfonamides, including structures similar to "4-amino-N,N-dibutylbenzenesulfonamide," play a crucial role in medicinal chemistry, often serving as a key functional group in drug design. They are incorporated into a variety of drug classes due to their ability to mimic natural substrates or inhibit specific enzymes. One study highlights sulfonamide antibacterials, which inhibit tetrahydropteroic acid synthetase, indicating the importance of the 4-amino group for activity in this class of compounds (Kalgutkar et al., 2010). Another research mentions the synthesis of derivatives that show potent inhibition against carbonic anhydrase, a zinc enzyme involved in many physiological processes, demonstrating the versatility of sulfonamides in developing inhibitors for different enzymes (Casini et al., 2000).

Pharmacological Evaluation

Sulfonamide derivatives have been evaluated for their pharmacological properties in various studies. For example, derivatives of mefenamic acid, a well-known NSAID, were synthesized and evaluated for their anti-inflammatory activity. The results indicated that these derivatives, which include the sulfonamide pharmacophore, maintain significant anti-inflammatory activity, showcasing the therapeutic potential of sulfonamide derivatives in pain management and inflammation control (Mahdi, 2017).

Antibacterial and Antitumor Activities

Sulfonamide compounds have also been investigated for their antibacterial and antitumor activities. A study on biphenylsulfonamides revealed that these compounds possess cytotoxic activity against human colon, lung, and breast cancer cell lines, indicating their potential as anticancer agents. The research underscores the role of sulfonamides in targeting transmembrane, tumor-associated carbonic anhydrase isozymes, offering a therapeutic avenue for cancer treatment (Morsy et al., 2009).

Mechanism of Action

While the specific mechanism of action for 4-amino-N,N-dibutylbenzenesulfonamide is not available, sulfonamides in general have a broad spectrum of activity and are used for the treatment of bacterial infections . They inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth .

properties

IUPAC Name

4-amino-N,N-dibutylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVSXDXSBJHYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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